Cas no 2417970-29-5 (benzyl N-(3-bromocyclobutyl)carbamate)

benzyl N-(3-bromocyclobutyl)carbamate 化学的及び物理的性質
名前と識別子
-
- 2680703-91-5
- EN300-28286789
- 2417970-29-5
- benzyl N-[(1s,3s)-3-bromocyclobutyl]carbamate
- benzyl N-(3-bromocyclobutyl)carbamate
- EN300-28286788
- INDEX NAME NOT YET ASSIGNED
-
- MDL: MFCD33507174
- インチ: 1S/C12H14BrNO2/c13-10-6-11(7-10)14-12(15)16-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,15)
- InChIKey: COUUNBLLTRWCKE-UHFFFAOYSA-N
- SMILES: BrC1CC(C1)NC(=O)OCC1C=CC=CC=1
計算された属性
- 精确分子量: 283.02079g/mol
- 同位素质量: 283.02079g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 235
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
- XLogP3: 2.8
じっけんとくせい
- 密度みつど: 1.45±0.1 g/cm3(Predicted)
- Boiling Point: 399.9±41.0 °C(Predicted)
- 酸度系数(pKa): 11.57±0.40(Predicted)
benzyl N-(3-bromocyclobutyl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28286788-5g |
benzyl N-(3-bromocyclobutyl)carbamate |
2417970-29-5 | 5g |
$2650.0 | 2023-09-08 | ||
Enamine | EN300-28286788-0.05g |
benzyl N-(3-bromocyclobutyl)carbamate |
2417970-29-5 | 0.05g |
$768.0 | 2023-09-08 | ||
Enamine | EN300-28286788-0.5g |
benzyl N-(3-bromocyclobutyl)carbamate |
2417970-29-5 | 0.5g |
$877.0 | 2023-09-08 | ||
Enamine | EN300-28286788-1.0g |
benzyl N-(3-bromocyclobutyl)carbamate |
2417970-29-5 | 1g |
$1701.0 | 2023-05-25 | ||
Enamine | EN300-28286788-10.0g |
benzyl N-(3-bromocyclobutyl)carbamate |
2417970-29-5 | 10g |
$7312.0 | 2023-05-25 | ||
Enamine | EN300-28286788-5.0g |
benzyl N-(3-bromocyclobutyl)carbamate |
2417970-29-5 | 5g |
$4930.0 | 2023-05-25 | ||
Enamine | EN300-28286788-1g |
benzyl N-(3-bromocyclobutyl)carbamate |
2417970-29-5 | 1g |
$914.0 | 2023-09-08 | ||
Enamine | EN300-28286788-2.5g |
benzyl N-(3-bromocyclobutyl)carbamate |
2417970-29-5 | 2.5g |
$1791.0 | 2023-09-08 | ||
Enamine | EN300-28286788-0.1g |
benzyl N-(3-bromocyclobutyl)carbamate |
2417970-29-5 | 0.1g |
$804.0 | 2023-09-08 | ||
Enamine | EN300-28286788-0.25g |
benzyl N-(3-bromocyclobutyl)carbamate |
2417970-29-5 | 0.25g |
$840.0 | 2023-09-08 |
benzyl N-(3-bromocyclobutyl)carbamate 関連文献
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Fengyan Li,Ning Jiang,Xizheng Liu,Lin Xu Dalton Trans., 2019,48, 14347-14353
-
Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Man Du,Baolong Huo,Mengwen Li,Ao Shen,Xue Bai,Yaru Lai,Jiemin Liu,Yunxu Yang RSC Adv., 2018,8, 32497-32505
-
Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
benzyl N-(3-bromocyclobutyl)carbamateに関する追加情報
Recent Advances in the Study of Benzyl N-(3-bromocyclobutyl)carbamate (CAS: 2417970-29-5) in Chemical Biology and Pharmaceutical Research
Benzyl N-(3-bromocyclobutyl)carbamate (CAS: 2417970-29-5) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This molecule, characterized by its cyclobutyl ring and bromine substituent, has shown promising potential in various applications, including drug discovery and medicinal chemistry. The unique structural features of this compound make it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic effects. Recent studies have focused on its reactivity, synthetic pathways, and biological activities, shedding light on its role in modern pharmaceutical development.
One of the key areas of research involving benzyl N-(3-bromocyclobutyl)carbamate is its use as a building block in the synthesis of novel drug candidates. The presence of the bromine atom at the 3-position of the cyclobutyl ring offers a reactive site for further functionalization, enabling the creation of diverse derivatives. Recent publications have highlighted its utility in cross-coupling reactions, where it serves as a precursor for the introduction of cyclobutyl motifs into biologically active compounds. These motifs are increasingly recognized for their ability to modulate pharmacokinetic properties, such as metabolic stability and membrane permeability.
In addition to its synthetic applications, benzyl N-(3-bromocyclobutyl)carbamate has been investigated for its direct biological activities. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes involved in inflammatory pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could selectively target cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. These findings open new avenues for the development of anti-inflammatory agents with improved selectivity and reduced side effects.
The mechanistic insights into the biological activity of benzyl N-(3-bromocyclobutyl)carbamate are also being explored. Computational modeling and structure-activity relationship (SAR) studies have provided valuable information on how the bromine substituent and the carbamate group contribute to its interactions with biological targets. These studies are crucial for optimizing the compound's efficacy and minimizing potential off-target effects. Furthermore, recent advancements in analytical techniques, such as cryo-electron microscopy and NMR spectroscopy, have enabled researchers to obtain high-resolution structures of the compound bound to its targets, facilitating a deeper understanding of its mode of action.
Another promising direction for research on benzyl N-(3-bromocyclobutyl)carbamate is its potential application in targeted drug delivery systems. The cyclobutyl ring's rigidity and the bromine atom's reactivity make this compound an attractive candidate for conjugation with drug carriers, such as nanoparticles or antibodies. Early-stage experiments have shown that such conjugates can enhance the specificity and efficiency of drug delivery to diseased tissues, thereby reducing systemic toxicity. This approach is particularly relevant in oncology, where targeted therapies are urgently needed to improve treatment outcomes.
Despite these advancements, challenges remain in the development and application of benzyl N-(3-bromocyclobutyl)carbamate. Issues such as scalability of synthesis, stability under physiological conditions, and potential toxicity profiles need to be addressed in future studies. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and fully realize the compound's potential. Ongoing research is expected to provide more comprehensive data on its safety and efficacy, paving the way for its eventual translation into clinical applications.
In conclusion, benzyl N-(3-bromocyclobutyl)carbamate (CAS: 2417970-29-5) represents a versatile and promising compound in the field of chemical biology and pharmaceutical research. Its unique structural properties, combined with its synthetic utility and biological activities, make it a valuable tool for drug discovery and development. As research progresses, this compound is likely to play an increasingly important role in the creation of novel therapeutics for a wide range of diseases. The integration of multidisciplinary approaches will be key to unlocking its full potential and addressing the remaining challenges in its application.
2417970-29-5 (benzyl N-(3-bromocyclobutyl)carbamate) Related Products
- 1806889-48-4(3-Cyano-5-(difluoromethyl)-2-nitropyridine-4-methanol)
- 1249535-11-2(1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde)
- 2731014-56-3(Ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate)
- 16503-46-1(2-Bromo-4-phenylbutyric Acid)
- 1805658-13-2(Ethyl 2-cyano-4-difluoromethoxy-5-mercaptobenzoate)
- 2229333-48-4(tert-butyl N-1-(2-sulfanylethyl)cyclobutylcarbamate)
- 1342359-36-7(Ethyl 5-fluoro-2-methyl-3-nitrobenzoate)
- 2742660-32-6(1,6-diazaspiro3.4octan-5-one hydrochloride)
- 1283717-45-2(1-(1-Benzylpyrrolidin-2-yl)-2,2,2-trifluoroethan-1-one)
- 1691247-16-1(2,6-dimethyl-5H,6H,7H,8H-imidazo1,2-apyrimidine)




